bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate
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Overview
Description
The compound bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate is a complex organic molecule It is characterized by its intricate structure, which includes multiple stereocenters and a hexanedioate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate typically involves multiple steps. The starting materials are often derived from naturally occurring steroids, which undergo a series of chemical transformations including oxidation, reduction, and esterification. The reaction conditions vary depending on the specific synthetic route, but they generally require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary, but they often include modulation of signaling cascades or alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-Hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Stigmasterol glucoside
- 4-Campestene-3-one
Uniqueness
The uniqueness of bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
23394-15-2 |
---|---|
Molecular Formula |
C60H98O4 |
Molecular Weight |
883.4 g/mol |
IUPAC Name |
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate |
InChI |
InChI=1S/C60H98O4/c1-39(2)15-13-17-41(5)49-25-27-51-47-23-21-43-37-45(29-33-57(43,7)53(47)31-35-59(49,51)9)63-55(61)19-11-12-20-56(62)64-46-30-34-58(8)44(38-46)22-24-48-52-28-26-50(42(6)18-14-16-40(3)4)60(52,10)36-32-54(48)58/h21-22,39-42,45-54H,11-20,23-38H2,1-10H3/t41-,42-,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,57+,58+,59-,60-/m1/s1 |
InChI Key |
OMZYWBGSYAZYEE-YPCQYWAFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origin of Product |
United States |
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